N-(4-methylphenyl)piperidine-1-carboxamide
Overview
Description
N-(4-methylphenyl)piperidine-1-carboxamide is a chemical compound with diverse applications in scientific research. It is known for its unique properties that make it suitable for drug discovery, organic synthesis, and medicinal chemistry investigations. This compound is part of the piperidine family, which is a six-membered heterocyclic amine widely used as a building block in synthesizing various organic compounds .
Preparation Methods
The synthesis of N-(4-methylphenyl)piperidine-1-carboxamide typically involves the reaction of 4-methylphenylamine with piperidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as solvent extraction and distillation to ensure the high quality of the final product .
Chemical Reactions Analysis
N-(4-methylphenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the piperidine ring or the phenyl group is substituted with other functional groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(4-methylphenyl)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate . The compound’s structure allows it to fit into the binding pockets of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
N-(4-methylphenyl)piperidine-1-carboxamide can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its antiproliferative and antimetastatic effects on cancer cells.
Matrine: Exhibits antiviral and anticancer activities.
Berberine: Used for its antimicrobial and anti-inflammatory properties.
Tetrandine: Has applications in treating hypertension and asthma.
What sets this compound apart is its synthetic versatility and potential for drug discovery, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-(4-methylphenyl)piperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-5-7-12(8-6-11)14-13(16)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXGCPYCUKGQIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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